7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Anticancer Lung Cancer Quinoxaline

Select 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 49849-71-0) to leverage the critical 7-position bromine handle that dictates target engagement and physicochemical properties. Distinct from 6-bromo and unsubstituted positional isomers, this substitution pattern delivers superior lipophilicity (clogP=2.0) for CNS drug candidate passive diffusion, while enabling systematic SAR exploration via cross-coupling at the bromo site. Ideal core scaffold for JNK3 kinase inhibitors targeting neurological disorders and oncology-focused campaigns.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B13905779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(N1)C=CC(=C2)Br
InChIInChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)
InChIKeyKIVJGGNEHZDPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Strategic Halogenated Scaffold for Kinase and GPCR Drug Discovery


7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 49849-71-0) is a heterocyclic building block featuring a 3,4-dihydroquinoxalin-2(1H)-one core with a bromine atom at the 7-position and a methyl group at the 3-position . This specific substitution pattern confers distinct physicochemical properties, including a molecular weight of 241.08 g/mol and a calculated XLogP3-AA of 2, which differentiate it from unsubstituted or alternative positional isomers within the quinoxalinone class [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of more complex molecules targeting kinases, bromodomains, and G-protein coupled receptors (GPCRs) [2].

Why Unsubstituted or Positional Isomers of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Are Not Suitable Replacements in Research


The assumption that any dihydroquinoxalinone derivative will perform identically in a biological assay or chemical transformation is flawed due to the profound impact of substituent position and identity on both target engagement and physicochemical properties. For instance, the absence of the 7-bromo substituent, as in 3-methyl-3,4-dihydroquinoxalin-2(1H)-one, eliminates a critical handle for structure-activity relationship (SAR) studies and significantly alters lipophilicity, which in turn affects membrane permeability and non-specific binding [1]. Similarly, relocating the halogen to the 6-position produces a distinct analog, 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, which is documented to exhibit different, often increased, antibacterial activity, demonstrating that the position of the halogen atom dictates biological outcome . Therefore, substituting the 7-bromo-3-methyl compound with a positional isomer or an unsubstituted analog will invalidate comparative SAR and lead to irreproducible results in target-based assays [2].

Quantitative Evidence: 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one Performance Data vs. Comparators


Enhanced Anticancer Activity of Bromo-Substituted Quinoxalinones vs. Nitro-Substituted Analogs in Lung Cancer Models

In a study of 26 quinoxaline derivatives against human non-small-cell lung cancer cells (A549), bromo-substituted compounds demonstrated superior inhibitory activity compared to nitro-substituted analogs. The study concluded that the introduction of a bromo group, rather than a nitro group, into the quinoxaline skeleton provides better inhibition against lung cancer cells [1]. This class-level inference supports the selection of 7-bromo-substituted dihydroquinoxalinones like 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one as promising starting points for anticancer drug design.

Anticancer Lung Cancer Quinoxaline SAR A549

Positional Isomerism Dictates Biological Activity: 6-Bromo vs. 7-Bromo Dihydroquinoxalinone Analogs

The specific location of the bromine atom on the dihydroquinoxalinone core is a critical determinant of biological activity. A direct comparator, 6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, is reported to exhibit potentially increased antibacterial activity relative to other substitution patterns . This indicates that the 7-bromo isomer (the target compound) will possess a distinct biological profile, making it non-interchangeable with the 6-bromo analog. This differentiation is crucial for projects requiring a specific SAR vector at the 7-position.

SAR Positional Isomer Antibacterial Quinoxalinone

Lipophilicity Differentiation: Increased clogP of 7-Bromo Derivative Enhances Potential for CNS and Cellular Permeability

The introduction of a bromine atom at the 7-position significantly increases the lipophilicity of the dihydroquinoxalinone scaffold. The calculated XLogP3-AA for (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one is 2.0 [1]. This is a substantial increase compared to the unsubstituted parent compound, 3-methyl-3,4-dihydroquinoxalin-2(1H)-one, which has an estimated clogP of approximately 0.8-1.2 based on structural analogs . This increase in lipophilicity is known to correlate with enhanced passive membrane permeability and potential for blood-brain barrier penetration, a critical parameter for central nervous system (CNS) drug discovery programs.

Lipophilicity clogP Drug-likeness CNS Permeability

7-Position Bromine as a Synthetic Handle for Diversification: Enabling Late-Stage Functionalization via Cross-Coupling

The presence of a bromine atom at the 7-position provides a versatile synthetic handle for late-stage diversification, a capability absent in non-halogenated analogs like 3-methyl-3,4-dihydroquinoxalin-2(1H)-one. The 7-bromo compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or amine functionalities . This allows medicinal chemists to rapidly explore SAR around the 7-position without de novo synthesis of the core scaffold. In contrast, the unsubstituted analog requires harsh and often non-selective electrophilic aromatic substitution conditions for functionalization, which can lead to complex mixtures and lower yields.

Synthetic Handle Cross-Coupling Diversification Medicinal Chemistry

Optimal Scientific Use-Cases for Procuring 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Based on its increased lipophilicity (clogP = 2.0) compared to unsubstituted analogs, 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is an ideal core scaffold for medicinal chemistry programs targeting kinases implicated in neurological disorders [1]. Its favorable physicochemical profile supports passive diffusion across the blood-brain barrier, a critical requirement for CNS drug candidates. The compound serves as a starting point for synthesizing focused libraries of JNK3 or other CNS-relevant kinase inhibitors, where the 7-bromo handle allows for rapid exploration of substituent effects on both potency and CNS exposure [2].

Structure-Activity Relationship (SAR) Studies on Anticancer Quinoxalinones

In light of evidence that bromo-substituted quinoxalines demonstrate superior activity against non-small-cell lung cancer cells compared to nitro-substituted analogs, this compound is a strategic choice for oncology-focused SAR campaigns [1]. Researchers can use it to build a matrix of analogs via cross-coupling at the 7-position, systematically probing the impact of different aryl and heteroaryl groups on antiproliferative activity in A549 and other cancer cell lines. This approach directly leverages the established class-level advantage of the bromoquinoxaline scaffold.

Probing the Role of Halogen Position in Antimicrobial SAR

Given the distinct antibacterial activity profile observed for the 6-bromo positional isomer, the 7-bromo compound is essential for comprehensive SAR studies aimed at understanding the effect of halogen position on antimicrobial potency [1]. Procuring both the 6-bromo and 7-bromo analogs enables a direct, controlled comparison to determine which regioisomer provides the optimal balance of activity, selectivity, and toxicity against specific bacterial strains. This comparative approach is fundamental for advancing any quinoxalinone-based antimicrobial program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.